molecular formula C10H7ClN2O2 B14046389 (E)-3-(2-Chloro-1H-benzo[d]imidazol-7-yl)acrylic acid

(E)-3-(2-Chloro-1H-benzo[d]imidazol-7-yl)acrylic acid

Cat. No.: B14046389
M. Wt: 222.63 g/mol
InChI Key: XDRVGLSTFYNNCB-UHFFFAOYSA-N
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Description

(E)-3-(2-Chloro-1H-benzo[d]imidazol-7-yl)acrylic acid is a compound that features a benzimidazole ring substituted with a chlorine atom and an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-Chloro-1H-benzo[d]imidazol-7-yl)acrylic acid typically involves the functionalization of benzimidazole derivatives. One common method involves the reaction of 2-chlorobenzimidazole with acrylic acid under specific conditions to yield the desired product. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-Chloro-1H-benzo[d]imidazol-7-yl)acrylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation and may include specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions may produce a variety of substituted benzimidazole compounds .

Scientific Research Applications

(E)-3-(2-Chloro-1H-benzo[d]imidazol-7-yl)acrylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-3-(2-Chloro-1H-benzo[d]imidazol-7-yl)acrylic acid involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-3-(2-Chloro-1H-benzo[d]imidazol-7-yl)acrylic acid is unique due to its specific substitution pattern and the presence of the acrylic acid moiety. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C10H7ClN2O2

Molecular Weight

222.63 g/mol

IUPAC Name

3-(2-chloro-1H-benzimidazol-4-yl)prop-2-enoic acid

InChI

InChI=1S/C10H7ClN2O2/c11-10-12-7-3-1-2-6(9(7)13-10)4-5-8(14)15/h1-5H,(H,12,13)(H,14,15)

InChI Key

XDRVGLSTFYNNCB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)NC(=N2)Cl)C=CC(=O)O

Origin of Product

United States

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